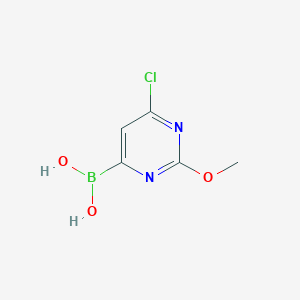

2-Methoxy-6-chloropyrimidine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-6-chloropyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-chloropyrimidine-4-boronic acid typically involves the reaction of 2-methoxy-6-chloropyrimidine with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where the pyrimidine derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-6-chloropyrimidine-4-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the replacement of a halogen atom with an aryl or vinyl group, facilitated by a palladium catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reaction typically occurs under mild conditions, making it suitable for a wide range of substrates .

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Aplicaciones Científicas De Investigación

2-Methoxy-6-chloropyrimidine-4-boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 2-Methoxy-6-chloropyrimidine-4-boronic acid exerts its effects is primarily through its participation in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the success of the reaction .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxypyridine-4-boronic acid: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.

6-Chloro-2-methoxypyridine-3-boronic acid: Another closely related compound with slight differences in the position of the boronic acid group.

Uniqueness

2-Methoxy-6-chloropyrimidine-4-boronic acid is unique due to the presence of both methoxy and chloro substituents on the pyrimidine ring. These substituents can influence the electronic properties of the compound, making it more versatile in various chemical reactions .

Actividad Biológica

2-Methoxy-6-chloropyrimidine-4-boronic acid is a boronic acid derivative that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrimidine ring with methoxy and chlorine substituents, exhibits various biological activities, particularly in cancer treatment and antibacterial applications. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

- A pyrimidine ring which is essential for its biological activity.

- A methoxy group at the 2-position, enhancing solubility and reactivity.

- A chlorine atom at the 6-position, which may influence its interaction with biological targets.

- A boronic acid functional group , which is crucial for its reactivity in chemical transformations and biological interactions.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. Boronic acids are known to inhibit proteasome activity by covalently binding to the catalytic site, which is vital for protein degradation pathways in cancer cells. This inhibition can lead to apoptosis (programmed cell death) in various cancer types.

-

Mechanism of Action :

- The compound interacts with proteasomes, disrupting the degradation of pro-apoptotic proteins, thereby promoting cancer cell death.

- It may also modulate signaling pathways involving kinases that are critical for cell proliferation and survival.

-

Case Studies :

- In studies involving various cancer cell lines, including breast cancer (e.g., MDA-MB-231), the compound demonstrated potent growth inhibition with an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil .

- Animal models have shown that treatment with this compound can inhibit tumor growth and metastasis effectively .

Antibacterial Activity

In addition to its anticancer effects, this compound has been investigated for antibacterial properties. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

- Research Findings :

- Studies have reported that derivatives of this compound exhibit activity against common bacterial strains, suggesting potential applications in treating bacterial infections.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Research Findings Summary

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Inhibition Studies : The compound has shown promising results in inhibiting proteasome activity and kinase pathways critical for tumor growth.

- Selectivity : It exhibits a favorable selectivity index against cancer cells compared to non-cancerous cells, indicating potential for targeted therapy .

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile in vivo, further supporting its therapeutic potential .

Propiedades

Fórmula molecular |

C5H6BClN2O3 |

|---|---|

Peso molecular |

188.38 g/mol |

Nombre IUPAC |

(6-chloro-2-methoxypyrimidin-4-yl)boronic acid |

InChI |

InChI=1S/C5H6BClN2O3/c1-12-5-8-3(6(10)11)2-4(7)9-5/h2,10-11H,1H3 |

Clave InChI |

XZLVCWPGAZBOAM-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC(=NC(=N1)OC)Cl)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.